molecular formula C10H8ClN3O2S B11178230 4-Chloro-N-pyrimidin-2-yl-benzenesulfonamide CAS No. 99074-46-1

4-Chloro-N-pyrimidin-2-yl-benzenesulfonamide

Cat. No.: B11178230
CAS No.: 99074-46-1
M. Wt: 269.71 g/mol
InChI Key: VGFPYDAFDSFDFC-UHFFFAOYSA-N
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Description

4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The pyrimidine moiety in this compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidines are significant in medicinal chemistry due to their presence in DNA and RNA, making them crucial for various biological processes .

Preparation Methods

The synthesis of 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multi-component reactions. One common synthetic route includes the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine using diethyl ammonium hydrogen sulfate as an ionic liquid under reflux conditions . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include ammonium acetate, dimethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide can be compared with other benzenesulfonamides and pyrimidine derivatives:

By understanding the synthesis, reactions, applications, and mechanisms of 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide, researchers can explore its full potential in various scientific fields.

Properties

CAS No.

99074-46-1

Molecular Formula

C10H8ClN3O2S

Molecular Weight

269.71 g/mol

IUPAC Name

4-chloro-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H8ClN3O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14)

InChI Key

VGFPYDAFDSFDFC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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